REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][N:11]=[C:12]2[CH:15]2[CH2:17][CH2:16]2)=[C:7]([O:18][CH3:19])[CH:6]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO>[CH:15]1([C:12]2[C:13]3[C:8](=[C:7]([O:18][CH3:19])[CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:14]=3)[CH:9]=[CH:10][N:11]=2)[CH2:16][CH2:17]1 |f:1.2|
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Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=C2C=CN=C(C2=C1)C1CC1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirred at 60° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with H2O and 5N HCl aq. (18.9 ml)
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was collected through filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |